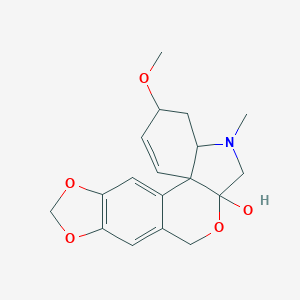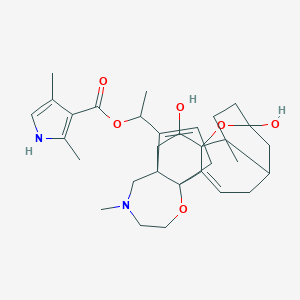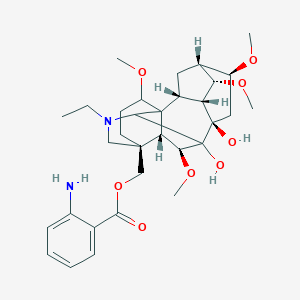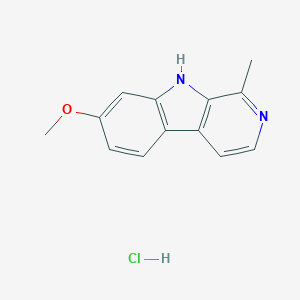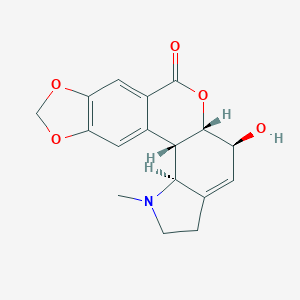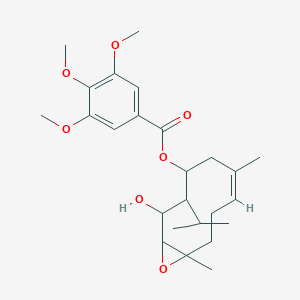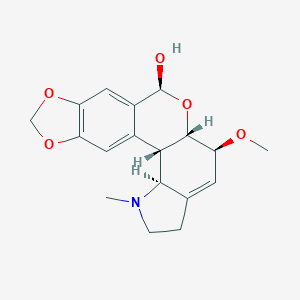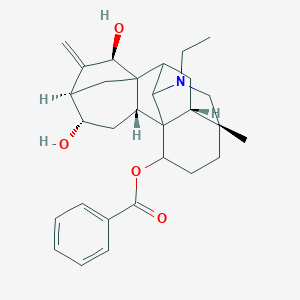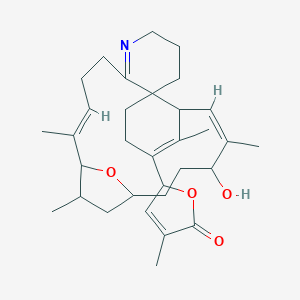
Gymnodimine
Übersicht
Beschreibung
This certified reference material (CRM) is produced and certified in accordance with ISO/IEC 17025 and ISO 17034. This CRM is traceable to the SI through a primary reference material from a NMI.
Certified content incl. uncertainty and expiry date are stated on the enclosed certificate.
Gymnodimine belongs to the class of organic compounds known as tetrahydropyridines. These are derivatives of pyridine in which two double bonds in the pyridine moiety are reduced by adding four hydrogen atoms. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the membrane (predicted from logP). This compound is a potentially toxic compound.
Wissenschaftliche Forschungsanwendungen
1. Neuroprotective Properties in Alzheimer's Disease
Gymnodimine, a marine phycotoxin, has been studied for its potential in treating Alzheimer's disease (AD). Research demonstrates that this compound can decrease the accumulation of amyloid-beta and levels of hyperphosphorylated tau protein in cortical neurons. This effect is thought to be mediated through modifications in kinase activity and acetylcholine synthesis, suggesting its utility in neurodegenerative disease treatment (Alonso et al., 2011).
2. Interaction with Nicotinic Acetylcholine Receptors
Studies indicate that gymnodimines target nicotinic acetylcholine receptors (nAChRs) with high affinity. This action was confirmed through various assays, showing this compound's ability to block muscle-type nAChRs and neuronal nAChRs. These findings contribute to understanding this compound's neurotoxicity and offer a pathway for developing specific detection tests for this toxin in shellfish (Kharrat et al., 2008).
3. Enhancement of this compound Production
Research on the dinoflagellate Karenia selliformis, which produces this compound, reveals the potential to enhance this compound production. By manipulating culture conditions with organic acids, scientists achieved increased growth rates and this compound yield. This advancement is significant for the pharmaceutical use of this compound (Mountfort et al., 2006).
4. Structural Analysis and Synthesis
This compound's unique structure, including a spirocyclic imine ring, has been a subject of study. Efforts to synthesize this compound and its analogs, like this compound C, have provided insights into its chemical properties and potential for pharmaceutical applications (Miles et al., 2003); (Yang et al., 2000).
5. Aptamer Development for Detection
An innovative study developed an aptamer, G48nop, with high specificity for this compound-A. This aptamer forms the basis for a novel biosensor technology, showing promise for efficient detection and monitoring of gymnodimines in marine environments (Zhang et al., 2022).
Wirkmechanismus
Gymnodimines are known antagonists of nicotinic acetylcholine receptors (nAChRs). Gymnodimine A and 13-desmethyl spirolide C from Alexandrium ostenfeldii were found to increase intracellular calcium levels mediated by acetylcholine receptors (AChRs) and inhibited further activation of AChRs by acetylcholine (ACh) .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(19-hydroxy-2,15,18,24-tetramethyl-25-oxa-7-azatetracyclo[20.2.1.06,11.011,16]pentacosa-2,6,14,17-tetraen-14-yl)-4-methyl-2H-furan-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H45NO4/c1-19-8-6-9-29-32(13-7-15-33-29)14-12-25(28-18-22(4)31(35)37-28)23(5)26(32)17-20(2)27(34)11-10-24-16-21(3)30(19)36-24/h8,17-18,21,24,26-28,30,34H,6-7,9-16H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVXZVCNEGRKLMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2CCC(C(=CC3C(=C(CCC34CCCN=C4CCC=C(C1O2)C)C5C=C(C(=O)O5)C)C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H45NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



